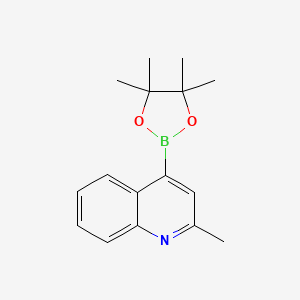

2-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chinolin

Übersicht

Beschreibung

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a useful research compound. Its molecular formula is C16H20BNO2 and its molecular weight is 269.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese-Zwischenprodukte

Diese Verbindung dient als wichtiges Zwischenprodukt in der organischen Synthese. Sie ist an Reaktionen wie nukleophilen Substitutionen und Amidierungsreaktionen beteiligt . Ihre Borat- und Sulfonamidgruppen machen sie zu einem vielseitigen Reagenz für die Konstruktion komplexer organischer Moleküle.

Arzneimittelentwicklung

In der pharmazeutischen Industrie werden Derivate dieser Verbindung als Enzyminhibitoren oder Liganden-Arzneimittel eingesetzt . Sie spielen eine entscheidende Rolle bei der Entwicklung von Behandlungen für verschiedene Krankheiten, darunter Krebs und mikrobielle Infektionen.

Fluoreszierende Sonden

Die Boronsäureesterbindungen der Verbindung werden zur Herstellung von fluoreszierenden Sonden genutzt. Diese Sonden sind unerlässlich für die Detektion biologischer und chemischer Substanzen wie Wasserstoffperoxid, Zucker, Kupfer, Fluoridionen und Katecholamine .

Stimulus-responsive Wirkstoffträger

Aufgrund ihrer Fähigkeit, auf Veränderungen des Mikromilieus wie pH-Wert, Glukose und ATP zu reagieren, wird die Verbindung bei der Konstruktion von stimulus-responsiven Wirkstoffträgern verwendet. Diese Träger können Wirkstoffe wie Insulin und Gene kontrolliert abgeben .

Boron Neutron Capture Therapy (BNCT)

Arylboronsäuren, die von dieser Verbindung abgeleitet sind, finden Anwendung in der BNCT, einer Art der Krebsbehandlung, die Bor-haltige Verbindungen verwendet, um Tumorzellen selektiv zu töten .

Suzuki-Kupplungsreaktionen

Die Verbindung ist ein wichtiges Nukleophil in Suzuki-Kupplungsreaktionen, einer weit verbreiteten Methode in der organischen Chemie zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Diese Reaktion ist entscheidend für die Konstruktion verschiedener organischer Verbindungen, darunter Polymere und Pharmazeutika .

Wirkmechanismus

Mode of Action

Compounds with a dioxaborolane group are known to be involved in borylation reactions . They can form boronate esters, which are often used in organic synthesis, including the formation of carbon-carbon bonds .

Biochemical Pathways

The compound’s involvement in borylation reactions suggests it may influence pathways where boronate esters play a role .

Biologische Aktivität

2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C12H18BNO2

- Molecular Weight : 219.09 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily associated with its interaction with various biological targets. It is believed to act on specific receptors or enzymes involved in critical cellular pathways.

Target Interactions

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, which plays a significant role in numerous physiological processes and is a target for many therapeutic agents.

- Protein Kinases : Preliminary studies suggest that it may inhibit certain kinases involved in cancer cell proliferation and survival.

Biological Activity

The biological activity of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has been evaluated through various in vitro and in vivo studies.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit the growth of various cancer cell lines. For instance:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer and leukemia cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| K562 (Leukemia) | 3.8 |

| HeLa (Cervical Cancer) | 6.2 |

In Vivo Studies

Animal models have shown promising results regarding the compound's anti-tumor efficacy:

- Tumor Reduction : In xenograft models of breast cancer, treatment with the compound led to a significant reduction in tumor volume compared to controls.

Case Studies

- Case Study 1 : A phase I clinical trial evaluated the safety and tolerability of the compound in patients with advanced solid tumors. Results indicated manageable side effects and preliminary signs of efficacy.

- Case Study 2 : A study focusing on its neuroprotective effects showed that the compound could reduce neuronal apoptosis in models of neurodegeneration.

Safety Profile

While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that:

- Acute Toxicity : The compound has a moderate toxicity profile with LD50 values indicating potential risks at higher doses.

| Endpoint | Value |

|---|---|

| LD50 (Oral) | 300 mg/kg |

| Skin Irritation | Moderate |

Eigenschaften

IUPAC Name |

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO2/c1-11-10-13(12-8-6-7-9-14(12)18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOIMAQLTPSQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=CC=CC=C23)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.